Anti-HBV Potency of Coclauril Relative to Closely Related Cyclohexylideneacetonitrile Derivatives
Coclauril (6) demonstrates an EC50 of 7.6 ± 0.5 μg/mL for inhibition of HBV replication in human hepatoblastoma cells. This potency is approximately 1.5-fold lower than the most potent derivative in the same study, menisdaurin B (1), which had an EC50 of 5.1 ± 0.2 μg/mL, but is over 11-fold more potent than menisdaurilide (7), which had an EC50 of 87.7 ± 5.8 μg/mL [1]. These data derive from a direct, head-to-head comparative assay performed under identical experimental conditions [1].
| Evidence Dimension | Anti-HBV activity (EC50) |
|---|---|
| Target Compound Data | 7.6 ± 0.5 μg/mL |
| Comparator Or Baseline | Menisdaurin B (5.1 ± 0.2 μg/mL); Menisdaurilide (87.7 ± 5.8 μg/mL) |
| Quantified Difference | 1.5-fold less potent than menisdaurin B; 11.5-fold more potent than menisdaurilide |
| Conditions | Human hepatoblastoma cell line (HBV replication inhibition assay) |
Why This Matters
Procurement of Coclauril ensures access to a specific, validated anti-HBV potency tier within the cyclohexylideneacetonitrile series, essential for reproducible structure-activity relationship (SAR) studies.
- [1] Yi XX, Deng JG, Gao CH, Hou XT, Li F, Wang ZP, Hao EW, Xie Y, Du ZC, Huang HX, Huang RM. Four New Cyclohexylideneacetonitrile Derivatives from the Hypocotyl of Mangrove (Bruguiera gymnorrhiza). Molecules. 2015;20(8):14565-14575. View Source
